

Confirming Ceftriaxone Sodium Purity: A Comparative Guide to Analytical Standards

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Compound of Interest					
Compound Name:	Ceftriaxone sodium				
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For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like **Ceftriaxone Sodium** is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of analytical methods for confirming the purity of **Ceftriaxone Sodium**, with a focus on the use of certified analytical standards. Experimental data and detailed protocols are presented to support the comparison with alternative cephalosporins.

Comparison of Analytical Methods for Cephalosporin Purity Assessment

The purity of **Ceftriaxone Sodium** and other cephalosporins is primarily determined using chromatographic and spectrophotometric techniques. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution and sensitivity in separating the main compound from its impurities. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simpler and more rapid approach for quantitative analysis, though it is less specific than HPLC.[1][2]

Table 1: Comparison of Purity Analysis Data for Selected Cephalosporins



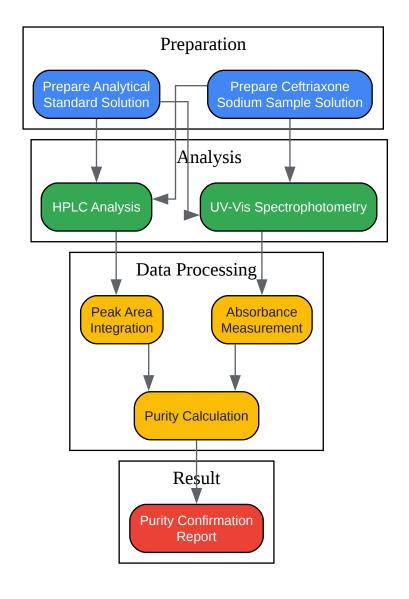
Parameter	Ceftriaxone Sodium	Cefotaxime Sodium	Cefoperazo ne Sodium	Method	Reference
Purity (%)	99.8	99.5	99.2	HPLC	
Retention Time (min)	4.15	3.80	5.20	HPLC	
λmax (nm)	241	238	228	UV-Vis	[2]
Molar Absorptivity (L mol ⁻¹ cm ⁻¹)	2.046 x 10 ³	1.89 x 10 ³	1.75 x 10 ³	UV-Vis	[2]
Major Impurities	Ceftriaxone E-isomer, Polymerized forms	Desacetylcef otaxime	N-methyl-5- thiotetrazole	HPLC-MS	

This data highlights the typical performance metrics obtained when analyzing these cephalosporins. The choice of analytical standard is crucial for accurate quantification. Certified reference standards from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide a reliable basis for these assays.[2][3][4] Commercially available pharmaceutical secondary standards, which are traceable to primary pharmacopeial standards, offer a cost-effective alternative for routine quality control.[5]

Experimental Workflow for Purity Confirmation

A generalized workflow for confirming the purity of **Ceftriaxone Sodium** using an analytical standard is depicted below. This process involves the preparation of the sample and standard, instrumental analysis, and data processing to determine the purity.





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Caption: Experimental workflow for **Ceftriaxone Sodium** purity confirmation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a representative method for the purity analysis of **Ceftriaxone Sodium**.



- 1. Instrumentation:
- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Data acquisition and processing software
- 2. Reagents and Materials:
- Ceftriaxone Sodium USP Reference Standard[6]
- Ceftriaxone Sodium sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Triethylamine
- · Phosphoric acid
- 3. Chromatographic Conditions:
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), with the pH adjusted to 6.5 with 0.01% triethylamine.
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient
- Detection Wavelength: 270 nm
- Injection Volume: 20 μL
- 4. Preparation of Solutions:
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Ceftriaxone
 Sodium USP Reference Standard in the mobile phase to obtain a known concentration (e.g.,



100 μg/mL).

 Sample Solution: Accurately weigh and dissolve the Ceftriaxone Sodium sample in the mobile phase to obtain a concentration similar to the standard solution.

5. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram. The retention time for ceftriaxone sodium is expected to be around 4.15 minutes.
- Inject the sample solution and record the chromatogram under the same conditions.
- Identify the peak corresponding to **Ceftriaxone Sodium** in the sample chromatogram by comparing the retention time with that of the standard.
- Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the peak area in the standard solution.

UV-Vis Spectrophotometry for Assay

This protocol provides a method for the quantitative determination of **Ceftriaxone Sodium**.

- 1. Instrumentation:
- UV-Vis Spectrophotometer
- Matched quartz cuvettes (1 cm path length)
- 2. Reagents and Materials:
- Ceftriaxone Sodium USP Reference Standard
- Ceftriaxone Sodium sample
- Distilled water
- 3. Procedure:



- Wavelength of Maximum Absorbance (λmax) Determination:
 - Prepare a dilute solution of Ceftriaxone Sodium in distilled water (e.g., 10 μg/mL).
 - Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance. The λmax for Ceftriaxone Sodium is approximately 241 nm.[2]
- Preparation of Standard Curve:
 - Prepare a series of standard solutions of Ceftriaxone Sodium in distilled water with concentrations ranging from 5 to 50 μg/mL.[2]
 - Measure the absorbance of each standard solution at the λmax (241 nm) against a distilled water blank.
 - Plot a calibration curve of absorbance versus concentration.
- Sample Analysis:
 - Prepare a solution of the Ceftriaxone Sodium sample in distilled water to obtain a concentration that falls within the range of the standard curve.
 - Measure the absorbance of the sample solution at 241 nm.
 - Determine the concentration of Ceftriaxone Sodium in the sample by interpolating from the standard curve.
 - Calculate the purity of the sample based on the prepared concentration and the concentration determined from the calibration curve.

Conclusion

The confirmation of **Ceftriaxone Sodium** purity relies on robust analytical methods and the use of high-quality analytical standards. HPLC provides a highly specific and accurate method for purity and impurity profiling, while UV-Vis spectrophotometry offers a rapid and straightforward approach for assay determination. The selection of the appropriate method and certified reference standard is paramount for ensuring the quality and consistency of **Ceftriaxone Sodium** in research and pharmaceutical development. For routine analysis, alternatives such



as Cefotaxime Sodium and Cefoperazone Sodium can also be analyzed using similar methodologies, with adjustments to the specific instrumental parameters.

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